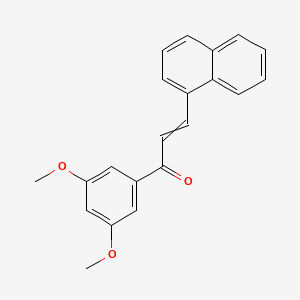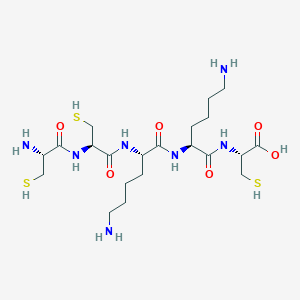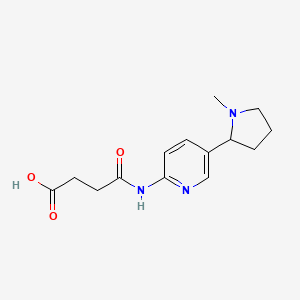![molecular formula C31H48N4O2 B12609173 N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea CAS No. 647857-91-8](/img/structure/B12609173.png)
N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(10-{4-[(E)-(4-己基苯基)重氮基]苯氧基}癸基)-N,N-二甲基脲是一种合成有机化合物,以其复杂的分子结构为特征。该化合物属于偶氮苯衍生物类别,以其光响应特性而闻名。偶氮苯化合物因其在暴露于光线下可发生可逆的反式-顺式异构化而被广泛研究,使其在各种科学和工业应用中具有价值。
准备方法
合成路线和反应条件
N’-(10-{4-[(E)-(4-己基苯基)重氮基]苯氧基}癸基)-N,N-二甲基脲的合成通常涉及多个步骤。一种常见的合成路线包括以下步骤:
偶氮苯部分的形成: 第一步涉及 4-己基苯胺的重氮化,然后与苯酚偶合形成偶氮苯中间体。
醚化: 然后使偶氮苯中间体与 10-溴癸醇进行醚化,引入癸基链。
脲的形成: 最后,将所得化合物与二甲胺反应形成脲衍生物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺通常包括优化反应条件,例如温度、压力和溶剂选择,以确保高产率和纯度。连续流动反应器等先进技术可用于提高效率和可扩展性。
化学反应分析
反应类型
N’-(10-{4-[(E)-(4-己基苯基)重氮基]苯氧基}癸基)-N,N-二甲基脲可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以将偶氮苯部分转化为肼衍生物。
取代: 苯氧基和癸基可以与合适的试剂参与取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 使用亚硫酰氯等卤化剂和胺和醇等亲核试剂。
形成的主要产物
氧化: 形成酚类氧化物和醌类。
还原: 形成肼衍生物。
取代: 形成取代的苯氧基和癸基衍生物。
科学研究应用
N’-(10-{4-[(E)-(4-己基苯基)重氮基]苯氧基}癸基)-N,N-二甲基脲在科学研究中具有多种应用:
化学: 用作光响应材料,用于研究光诱导的分子开关和传感器。
生物学: 用于开发用于控制药物递送和分子成像的光响应生物分子。
医学: 研究其在光动力疗法中的潜力,以及作为光激活药物的成分。
工业: 用于生产用于光学数据存储和智能材料的光响应聚合物和涂层。
作用机理
N’-(10-{4-[(E)-(4-己基苯基)重氮基]苯氧基}癸基)-N,N-二甲基脲的主要作用机制涉及偶氮苯部分在暴露于光线下可逆的反式-顺式异构化。这种光异构化导致分子几何形状和极性的显着变化,这可以用于各种应用。所涉及的分子靶标和途径包括:
光异构化: 偶氮苯部分的反式形式吸收紫外光并转化为顺式形式,在暴露于可见光下可以恢复到反式形式。
分子相互作用: 异构化过程影响化合物与其他分子的相互作用,影响其结合亲和力和反应性。
作用机制
The primary mechanism of action of N’-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea involves the reversible trans-cis isomerization of the azobenzene moiety upon exposure to light. This photoisomerization leads to significant changes in the molecular geometry and polarity, which can be harnessed for various applications. The molecular targets and pathways involved include:
Photoisomerization: The trans form of the azobenzene moiety absorbs UV light and converts to the cis form, which can revert back to the trans form upon exposure to visible light.
Molecular Interactions: The isomerization process affects the compound’s interactions with other molecules, influencing its binding affinity and reactivity.
相似化合物的比较
N’-(10-{4-[(E)-(4-己基苯基)重氮基]苯氧基}癸基)-N,N-二甲基脲可以与其他偶氮苯衍生物进行比较,例如:
(E)-4-((4-(己氧基)苯基)重氮基)-N-苯基苯甲酰胺: 结构相似,但取代基不同,影响其光响应行为。
11-{4-[(E)-(4-丁基苯基)重氮基]苯氧基}十一烷基甲基丙烯酸酯: 另一种偶氮苯衍生物,具有更长的烷基链,影响其溶解性和相行为。
属性
CAS 编号 |
647857-91-8 |
|---|---|
分子式 |
C31H48N4O2 |
分子量 |
508.7 g/mol |
IUPAC 名称 |
3-[10-[4-[(4-hexylphenyl)diazenyl]phenoxy]decyl]-1,1-dimethylurea |
InChI |
InChI=1S/C31H48N4O2/c1-4-5-6-13-16-27-17-19-28(20-18-27)33-34-29-21-23-30(24-22-29)37-26-15-12-10-8-7-9-11-14-25-32-31(36)35(2)3/h17-24H,4-16,25-26H2,1-3H3,(H,32,36) |
InChI 键 |
TUWBGRWEYFNQMM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCNC(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Chlorophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12609110.png)

![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12609118.png)
![5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12609123.png)

![3-Acetyl-5-[(4-bromophenyl)methylidene]thiolane-2,4-dione](/img/structure/B12609148.png)
![3,3'-(Dodecane-1,12-diyl)bis[5-(dichloromethyl)-1,2,4-oxadiazole]](/img/structure/B12609152.png)
![Methyl 3-{[4-(2-ethoxyethyl)piperazin-1-YL]methyl}benzoate](/img/structure/B12609155.png)
![1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene](/img/structure/B12609156.png)

